molecular formula C6H13NO2 B2788000 3-(3-Aminopropyl)oxetan-3-ol CAS No. 1428235-52-2

3-(3-Aminopropyl)oxetan-3-ol

Cat. No.: B2788000
CAS No.: 1428235-52-2
M. Wt: 131.175
InChI Key: HIZANNGSYDLEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminopropyl)oxetan-3-ol , also known as oxetan-3-ol , is a fascinating compound with a unique four-membered oxetane ring containing an amino group. Its molecular formula is C₄H₉NO₂ . The oxetane ring structure provides interesting reactivity and potential applications in medicinal chemistry .


Synthesis Analysis

Several synthetic methods exist for preparing oxetan-3-ol. Notably, it can be accessed through epoxide opening with trimethyloxosulfonium ylide or by using the sodium anion of an NTs-sulfoximine. These approaches allow the formation of the oxetane motif from corresponding carbonyl compounds. Additionally, ring expansion reactions have been explored, providing access to diverse oxetane derivatives .


Molecular Structure Analysis

The molecular structure of oxetan-3-ol consists of a four-membered ring (oxetane) with an amino group (NH₂) attached to one of the carbon atoms. The compact ring size and the presence of the amino functionality contribute to its intriguing properties .


Chemical Reactions Analysis

Oxetan-3-ol participates in various chemical reactions, including bromination, epoxidation, and ring expansion. Its reactivity allows for the synthesis of derivatives with altered substituents. For instance, enantioenriched chiral oxetanes can be obtained from enantioenriched epoxides, maintaining their enantiomeric purity .

Mechanism of Action

The specific mechanism of action for oxetan-3-ol depends on its application. In medicinal chemistry, it may serve as an isosteric replacement for carboxylic acid moieties in drug molecules. Further studies are needed to elucidate its precise biological interactions .

Future Directions

Oxetan-3-ol’s potential lies in its versatile reactivity and unique structure. Researchers should explore its applications in drug design, catalysis, and materials science. Investigating its biological activity and developing derivatives could lead to exciting breakthroughs .

Properties

IUPAC Name

3-(3-aminopropyl)oxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-3-1-2-6(8)4-9-5-6/h8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZANNGSYDLEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.